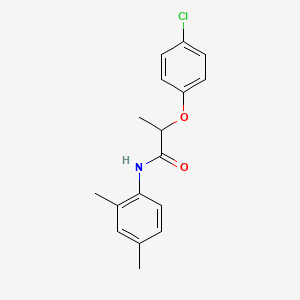![molecular formula C17H15N3O6S2 B14929191 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a methylsulfonyl group, and a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and an appropriate alkylating agent.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzothiazole ring and nitrophenoxy group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and nitrophenoxy derivatives.
科学的研究の応用
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(2-thienyl)acrylamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenylbutanamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N’-phenylurea
Uniqueness
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group, in particular, differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C17H15N3O6S2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)propanamide |
InChI |
InChI=1S/C17H15N3O6S2/c1-10(26-12-5-3-11(4-6-12)20(22)23)16(21)19-17-18-14-8-7-13(28(2,24)25)9-15(14)27-17/h3-10H,1-2H3,(H,18,19,21) |
InChIキー |
APYCJZULHJNKAO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929109.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide](/img/structure/B14929110.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B14929121.png)
![N-(propan-2-yl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14929127.png)
![4-{[(E)-(3-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14929131.png)
![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B14929138.png)
![N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14929143.png)
methanone](/img/structure/B14929147.png)
![N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B14929160.png)
![2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B14929162.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929167.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929175.png)


